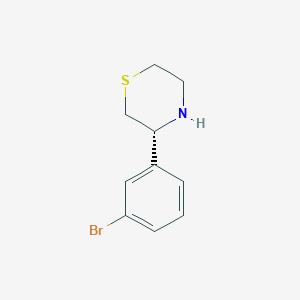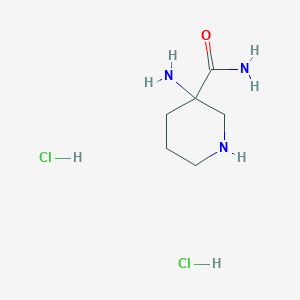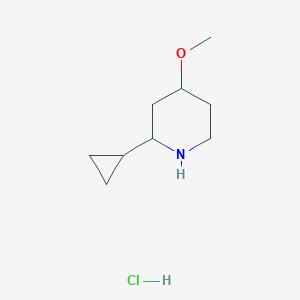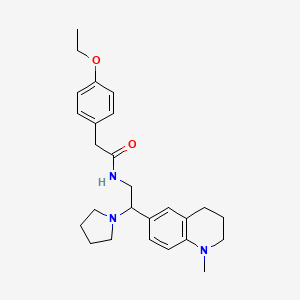![molecular formula C19H19N3 B2499733 6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 441288-60-4](/img/structure/B2499733.png)
6-pentyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-pentyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound. It belongs to an important class of DNA intercalating agents and exhibits various pharmacological activities, including antiviral, cytotoxic, and multidrug-resistant (MDR) modulating properties . Structurally, it combines features of indoles and quinoxalines, making it an intriguing compound for further study.
Synthesis Analysis
6H-indolo[2,3-b]quinoxalines can be synthesized by condensation reactions. For instance, the cyclocondensation of isatin (or 5-fluoroisatin) with o-phenylenediamine leads to the formation of these compounds . The synthetic route often involves Brønsted acids as catalysts, such as acetic, formic, or hydrochloric acid . Additionally, microwave-assisted reactions using copper-doped CdS nanoparticles have been explored .
Molecular Structure Analysis
6-pentyl-6H-indolo[2,3-b]quinoxaline is a fused ring structure with two heterocyclic rings: indole and quinoxaline . The compound’s planar nature contributes to its pharmacological properties.
Chemical Reactions Analysis
The mechanism of antiviral and cytotoxic activity of 6H-indolo[2,3-b]quinoxaline derivatives primarily involves DNA intercalation. These compounds disrupt processes vital for DNA replication, contributing to their biological effects .
Scientific Research Applications
- Research : A series of novel 6-pentyl-6H-indolo[2,3-b]quinoxaline derivatives were synthesized and evaluated for cytotoxicity against various human cancer cell lines (lung, cervical, and prostate). Some compounds exhibited moderate cytotoxicity against reproductive organ cell lines .
- Research : Highly active derivatives, such as NCA0424, B-220, and 9-OH-B-220, exhibit good binding affinity to DNA, as evidenced by the high thermal stability of the compound-DNA complex .
- Research : Some 6H-indolo[2,3-b]quinoxaline derivatives possess significant MDR-modulating activity, although they show poor inhibitory activity on topoisomerase II enzymes .
- Research : These compounds have been tested against viruses such as herpes simplex virus type 1 (HSV-1), cytomegalovirus (CMV), and varicella-zoster virus (VZV) .
- Research : Combining indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties may yield powerful pharmacophores. Triazoles have antimicrobial, cytostatic, antimalarial, and anti-inflammatory properties .
Anticancer Activity
DNA Intercalation and Stabilization
Multidrug Resistance (MDR) Modulation
Antiviral Properties
1,2,3-Triazole Incorporation
Synthetic Routes
Mechanism of Action
Target of Action
The primary target of 6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
6-pentyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts the normal functioning of the DNA, leading to changes in the cell’s activities .
Biochemical Pathways
The biochemical pathways affected by 6-pentyl-6H-indolo[2,3-b]quinoxaline are primarily related to DNA replication . By intercalating into the DNA helix, this compound disrupts the normal replication processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of 6-pentyl-6H-indolo[2,3-b]quinoxaline’s action is predominantly cytotoxic . It has been shown to exhibit cytotoxic effects against various human cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . This cytotoxicity is likely due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix .
Future Directions
properties
IUPAC Name |
6-pentylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-2-3-8-13-22-17-12-7-4-9-14(17)18-19(22)21-16-11-6-5-10-15(16)20-18/h4-7,9-12H,2-3,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLZGRZJMJALKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-pentyl-6H-indolo[2,3-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)

![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)


![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B2499663.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

